![molecular formula C15H14O3 B1614581 4-[(4-Methylphenoxy)methyl]benzoic acid CAS No. 88382-46-1](/img/structure/B1614581.png)
4-[(4-Methylphenoxy)methyl]benzoic acid
Overview
Description
4-[(4-Methylphenoxy)methyl]benzoic acid is a chemical compound with the molecular formula C15H14O3 . It has a molecular weight of 242.27 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-[(4-Methylphenoxy)methyl]benzoic acid is1S/C15H14O3/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17)
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
4-[(4-Methylphenoxy)methyl]benzoic acid is a solid at room temperature . It has a molecular weight of 242.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Liquid Crystal Research
4-[(4-Methylphenoxy)methyl]benzoic acid derivatives have been significant in the research of liquid crystals. These compounds serve as intermediates in the synthesis of various ferroelectric and antiferroelectric liquid crystals. Liquid crystal intermediates synthesized from related phenol derivatives, like 4-phenylphenol, through processes like methylation, acylation, and condensation, are crucial in advancing the field of liquid crystal display technologies (Dou Qing, 2000). Moreover, the study of supramolecular liquid crystals induced by hydrogen-bonding interactions between non-mesomorphic compounds, including derivatives of 4-[(4-Methylphenoxy)methyl]benzoic acid, has contributed significantly to understanding the properties and behaviors of liquid crystals (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).
Antioxidant Properties
Derivatives of 4-[(4-Methylphenoxy)methyl]benzoic acid have been found to exhibit antioxidant properties. For instance, a study involving Aspergillus carneus isolated from the South China Sea discovered that certain phenyl ether derivatives related to 4-[(4-Methylphenoxy)methyl]benzoic acid showed strong antioxidant activities. The insights from such studies are invaluable for the development of antioxidant agents and for understanding the biological activities of these compounds (Lan-lan Xu, Can-Can Zhang, Xin-Yue Zhu, Fei Cao, Hua-Jie Zhu, 2017).
Bioactive Compounds and Pharmaceuticals
Research on 4-[(4-Methylphenoxy)methyl]benzoic acid derivatives also extends to the field of bioactive compounds and pharmaceuticals. Some studies have focused on synthesizing and characterizing new compounds with potential medicinal applications. For example, benzimidazole derivatives based on related structures have shown effective anticorrosive properties, which could be valuable for protecting materials in various industrial applications (M. Rbaa, A. Abousalem, M. Galai, H. Lgaz, B. Lakhrissi, I. Warad, A. Zarrouk, 2020).
Polymer Research
The compound and its derivatives are also explored in polymer research. For instance, studies involving the synthesis and characterization of polymers doped with benzoic acid and substituted benzoic acids, including compounds structurally related to 4-[(4-Methylphenoxy)methyl]benzoic acid, have contributed to the development of advanced polymer materials with potential applications in various industries (C. A. Amarnath, S. Palaniappan, 2005).
properties
IUPAC Name |
4-[(4-methylphenoxy)methyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFXDSVQJCNVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358381 | |
Record name | 4-[(4-methylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
88382-46-1 | |
Record name | 4-[(4-methylphenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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